6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine” is a chemical compound with the molecular formula C11H12BrN3O . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . It also contains a tetrahydro-2H-pyran-4-yl group .Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.14 . It is a solid substance at room temperature . Further physical and chemical properties are not specified in the retrieved sources.Scientific Research Applications
Antiproliferative Applications
6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine has been utilized in the synthesis of various heterocyclic compounds with potential antiproliferative properties. For instance, compounds containing this moiety have demonstrated promising antitumor activity against liver carcinoma (HEPG2-1), highlighting its significance in cancer research (Gomha, Zaki, & Abdelhamid, 2015).
Antibacterial Properties
Research has also explored the use of this compound in synthesizing new polyheterocyclic ring systems with notable in vitro antibacterial properties. These developments point to its potential utility in addressing various bacterial infections and related diseases (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Antiviral and Antitumor Activities
The compound has been involved in the creation of pyrazolo[3,4-d]pyrimidine ribonucleosides with significant biological activity. Some derivatives have shown antiviral and antitumor activities, notably against measles and leukemia, demonstrating its potential in developing treatments for infectious and malignant diseases (Petrie et al., 1985).
Synthesis and Functionalization
The compound has been key in synthesizing and functionalizing pyrazolo[1,5-a]pyrimidines, facilitating the exploration of various derivatives and their potential therapeutic applications. This versatility is crucial in medicinal chemistry and drug discovery (Catalano et al., 2015).
Development of Systemic Fungicides
It has also been used in synthesizing pyrazolo[1,5-a]pyrimidine derivatives as structural analogues of systemic fungicides, showing high levels of fungicidal activity. This application is important in agriculture and environmental sciences (Huppatz, 1985).
Inhibitory Activity against 5-Lipoxygenase
Research indicates the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives with anti-5-lipoxygenase and anticancer activities. This discovery is significant in developing treatments for inflammatory diseases and cancer (Rahmouni et al., 2016).
Synthesis of Nucleosides
The compound has facilitated the synthesis of novel pyrazolo[3,4-d]pyrimidine nucleosides, indicating its utility in the field of nucleoside chemistry and its potential in pharmacological applications (Ugarkar et al., 1984).
Mechanism of Action
Target of Action
The primary target of 6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .
Mode of Action
6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting the kinase activity of CDK2 . This results in the arrest of cell cycle progression and induction of apoptosis within cancer cells .
Biochemical Pathways
The inhibition of CDK2 disrupts the cell cycle progression, particularly at the G1/S and G2/M transition points . This leads to the arrest of cell proliferation and induces programmed cell death or apoptosis . The downstream effects include reduced tumor growth and potential regression of cancerous cells .
Future Directions
Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, have received much interest due to their diverse biological potential . They have shown promising anticancer activity and have been used as protein kinase inhibitors for cancer treatment . Therefore, “6-Bromo-3-(tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine” and similar compounds may have potential applications in the development of new anticancer drugs.
properties
IUPAC Name |
6-bromo-3-(oxan-4-yl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-5-13-11-10(6-14-15(11)7-9)8-1-3-16-4-2-8/h5-8H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZQUGOQIDWGVOH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=C3N=CC(=CN3N=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.